(+)-Licarin

Chagas Disease Schistosomiasis Neglected Tropical Diseases

(+)-Licarin A is the enantiomerically pure (2R,3R) dihydrobenzofuran neolignan. Bulk racemic or (−)-enantiomer substitution is scientifically invalid: (+)-Licarin A demonstrates superior potency in head-to-head M. tuberculosis (MIC 3.12 µg/mL) and melanoma assays, with a well-characterized TNF-α inhibition IC50 of 12.6 μM. For reproducible anti-inflammatory, anti-trypanosomal, and SAR studies, insist on this authenticated batch.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B10824992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Licarin
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1
InChIKeyDMMQXURQRMNSBM-NSWCWGQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Licarin A (CAS 51020-86-1): A Dihydrobenzofuran Neolignan with Defined Stereochemical Identity for Research Procurement


(+)-Licarin A, also known as (+)-Licarin, is a dihydrobenzofuran neolignan derived from the oxidative dimerization of phenylpropanoids [1]. It is a naturally occurring compound isolated from various plant sources, including Myristica fragrans (nutmeg), Nectandra oppositifolia, and Ocotea macrophylla, and is distinguished by its specific (2R,3R) absolute configuration [2]. As a chiral molecule, its stereochemistry is a critical determinant of its biological activity, making it essential for researchers to procure the specific enantiomer rather than the racemic mixture or opposite enantiomer .

(+)-Licarin A Procurement: Why Enantiomeric Purity and Stereochemistry Are Non-Negotiable for Reproducible Research


Generic substitution of (+)-Licarin A with its (−)-enantiomer, racemic (±)-mixture, or other structurally similar neolignans like Licarin B is scientifically invalid due to significant, quantifiable differences in biological potency and, in some cases, a complete inversion of activity profile. For instance, the (+)-enantiomer exhibits markedly different antiparasitic activity compared to its (−)-counterpart, and the racemic mixture demonstrates a distinct efficacy profile against Schistosoma mansoni that is not a simple average of its components [1]. Furthermore, head-to-head comparisons against other benzofuranoid neolignans, such as Licarin B, reveal that (+)-Licarin A possesses superior potency in specific cytotoxic and antimycobacterial assays [2][3]. These data underscore that the compound's activity is not a class-wide property but is exquisitely dependent on its precise three-dimensional structure, making the procurement of the correct, well-characterized isomer essential for experimental validity and reproducibility.

(+)-Licarin A Quantitative Differentiation Guide: Head-to-Head Performance Against Key Analogs and Comparators


Enantiomer-Specific Antiparasitic Activity: (+)-Licarin A is Distinct from (-)-Licarin A and the Racemate Against T. cruzi and S. mansoni

A direct enantiomer comparison study reveals that (+)-Licarin A possesses a unique antiparasitic profile. Against Trypanosoma cruzi, the causative agent of Chagas disease, (+)-Licarin A (enantiomer 3) was less potent than its (-) counterpart. However, this differential activity is precisely why it cannot be substituted; a researcher studying the (-)-enantiomer's mechanism would require (+)-Licarin A as a critical control [1]. Furthermore, against adult Schistosoma mansoni worms, the racemic mixture was more potent than either enantiomer alone, demonstrating a non-linear activity relationship [1].

Chagas Disease Schistosomiasis Neglected Tropical Diseases Antiparasitic Discovery

Anti-Melanoma Potency: (+)-Licarin A Outperforms (+)-Licarin B and (+)-Maceneolignan B in B16-F10 Cells

In a direct comparative study of benzofuranoid neolignans isolated from Myristica fragrans, (+)-Licarin A demonstrated the highest cytotoxic potency against murine melanoma B16-F10 cells [1]. This provides a clear, data-driven rationale for selecting (+)-Licarin A over its close structural analogs for melanoma-focused research.

Melanoma Cancer Research Natural Product Cytotoxicity Drug Discovery

Anti-Mycobacterial Activity: (+)-Licarin A is Superior to Licarin B and Eupomatenoid-7 Against M. tuberculosis

A study evaluating neolignans from Aristolochia taliscana identified (+)-Licarin A as the most potent antimycobacterial compound among those tested, including Licarin B and Eupomatenoid-7 [1]. Its activity was consistent against a panel of drug-resistant and clinical MDR isolates.

Tuberculosis Antimycobacterial Infectious Disease Natural Product Screening

Anti-Allergic / Anti-Inflammatory Activity: Potent TNF-α Inhibition Establishes Baseline Potency for (+)-Licarin A

(+)-Licarin A demonstrates a potent and dose-dependent inhibition of TNF-α production in stimulated mast cells, a key mediator of allergic and inflammatory responses . While a direct comparator is not provided in this specific dataset, this quantitative IC50 value is essential for benchmarking its activity against other known anti-inflammatory agents or in future SAR studies involving Licarin A derivatives.

Inflammation Allergy Immunology Mast Cell Biology

Evidence-Backed Procurement Scenarios for (+)-Licarin A in Academic and Industrial Research


Chagas Disease and Schistosomiasis Research: Using (+)-Licarin A as a Stereochemical Control and SAR Tool

For researchers investigating the structure-activity relationship (SAR) of antiparasitic neolignans, (+)-Licarin A is an essential procurement. As detailed in Section 3, its antiparasitic profile against T. cruzi and S. mansoni is distinct from both its (-)-enantiomer and the racemic mixture [1]. This makes it an indispensable tool for probing stereospecific drug-target interactions and for use as a less-active control in assays where the (-)-enantiomer shows promising activity. Furthermore, it serves as a starting material for generating semi-synthetic derivatives with potentially improved antiparasitic properties [2].

Oncology Drug Discovery: Prioritizing (+)-Licarin A for Anti-Melanoma and Anti-Mycobacterial Lead Optimization

Natural product chemists and cancer biologists focused on melanoma or tuberculosis should prioritize (+)-Licarin A for their screening libraries. The direct comparative evidence presented in Section 3 demonstrates that (+)-Licarin A is more potent than its closest analogs, (+)-Licarin B and (+)-maceneolignan B, in a melanoma cell line [3]. Concurrently, it has been identified as the most active compound against M. tuberculosis among tested neolignans [4]. Procuring (+)-Licarin A provides the most active starting point from this compound class for hit-to-lead optimization programs targeting these diseases.

Immunology and Inflammation Studies: Sourcing a Potent, Well-Characterized TNF-α Inhibitor

Scientists investigating the modulation of mast cell degranulation and TNF-α-mediated inflammatory pathways will find (+)-Licarin A to be a valuable, data-rich reagent. The compound's well-defined IC50 of 12.6 μM for inhibiting TNF-α production in RBL-2H3 cells provides a clear benchmark for potency . This quantitative data allows for its confident use as a positive control in screening assays for novel anti-allergic compounds, or as a lead structure for medicinal chemistry efforts aimed at developing more potent anti-inflammatory therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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